

# Application Note: Comprehensive Analytical Methods for the Characterization of 2,5-Pyridinediethanol

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## Compound of Interest

Compound Name: 2,5-Pyridinediethanol

CAS No.: 1000571-88-9

Cat. No.: B566099

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## Abstract

This application note provides a comprehensive guide with detailed protocols for the analytical characterization of **2,5-Pyridinediethanol**. Targeted at researchers, scientists, and professionals in drug development, this document outlines a suite of orthogonal analytical techniques essential for confirming the identity, purity, and structural integrity of this compound. The methods described herein include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation. Each section explains the scientific rationale behind the chosen methodology, provides step-by-step protocols, and offers guidance on data interpretation, ensuring scientific rigor and trustworthiness in the results.

## Introduction

**2,5-Pyridinediethanol** is a pyridine derivative containing two hydroxyethyl functional groups. As with many substituted pyridine scaffolds, it holds potential as a key intermediate in the synthesis of novel pharmaceutical compounds and other specialty chemicals. The precise positioning of the functional groups on the pyridine ring offers unique opportunities for creating complex molecules with specific biological activities.

Given its role as a critical building block, the unambiguous characterization of **2,5-Pyridinediethanol** is paramount to ensure the quality, safety, and efficacy of any downstream products. A robust analytical workflow is necessary to confirm its chemical structure, quantify its purity, and identify any process-related impurities or degradation products. This guide is designed to provide scientists with the necessary tools to achieve a thorough and reliable characterization of this compound.

## Physicochemical Properties of 2,5-Pyridinediethanol

A summary of the key physicochemical properties of **2,5-Pyridinediethanol** is presented below. This information is crucial for selecting appropriate analytical conditions, such as solvents and temperature programs.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub>	
Molecular Weight	167.21 g/mol	
Appearance	Neat (liquid or solid)	
Synonyms	2-[6-(2-hydroxyethyl)pyridin-3-yl]ethanol; 2-[6-(2-hydroxyethyl)pyridin-3-yl]ethan-1-ol	

## Part 1: Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are fundamental for separating **2,5-Pyridinediethanol** from impurities and for its quantification. We present methods for both liquid and gas

chromatography to provide a comprehensive purity profile.

## Section 1.1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

**Principle and Rationale:** RP-HPLC is the workhorse for purity analysis of non-volatile to semi-volatile organic compounds in the pharmaceutical industry.[1] For **2,5-Pyridinediethanol**, a polar aromatic compound, a C18 stationary phase is selected to provide sufficient hydrophobic interaction for retention.[2][3] A polar mobile phase, consisting of water and a polar organic solvent like acetonitrile or methanol, is used to elute the analyte.[1] The inclusion of a buffer is critical to control the ionization state of the pyridine nitrogen, ensuring consistent retention times and sharp peak shapes. A UV detector is chosen for detection, as the pyridine ring possesses a strong chromophore.

### Experimental Protocol: HPLC Analysis

- Instrumentation and Columns:
  - HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
  - Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Reagents and Sample Preparation:
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Sample Diluent: 50:50 (v/v) Water:Acetonitrile.
  - Standard Preparation: Accurately weigh approximately 10 mg of **2,5-Pyridinediethanol** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.
  - Sample Preparation: Prepare the test sample in the same manner as the standard to a nominal concentration of 100 µg/mL.

- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection Wavelength: 260 nm (based on the pyridine chromophore).
  - Injection Volume: 10 µL.
  - Gradient Program:
    - 0-2 min: 5% B
    - 2-15 min: 5% to 95% B
    - 15-18 min: 95% B
    - 18-18.1 min: 95% to 5% B
    - 18.1-25 min: 5% B (re-equilibration).

#### Data Presentation: Expected HPLC Results

Parameter	Expected Value
Retention Time (t <sub>R</sub> )	~ 5-10 minutes (dependent on exact system)
Tailing Factor	0.9 - 1.5
Theoretical Plates	> 2000

#### Workflow Diagram: HPLC Analysis



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Caption: HPLC workflow for purity analysis.

## Section 1.2: Gas Chromatography-Mass Spectrometry (GC-MS)

**Principle and Rationale:** GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the two polar hydroxyl groups, **2,5-Pyridinediethanol** has a relatively high boiling point and may exhibit poor peak shape on standard non-polar GC columns. To overcome this, derivatization is employed to increase its volatility and thermal stability.[4] Silylation, which replaces the active hydrogens of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups, is a common and effective strategy.[4][5] The use of a mass spectrometer detector allows for definitive identification based on the compound's mass spectrum and fragmentation pattern.

**Experimental Protocol: Silylation and GC-MS Analysis**

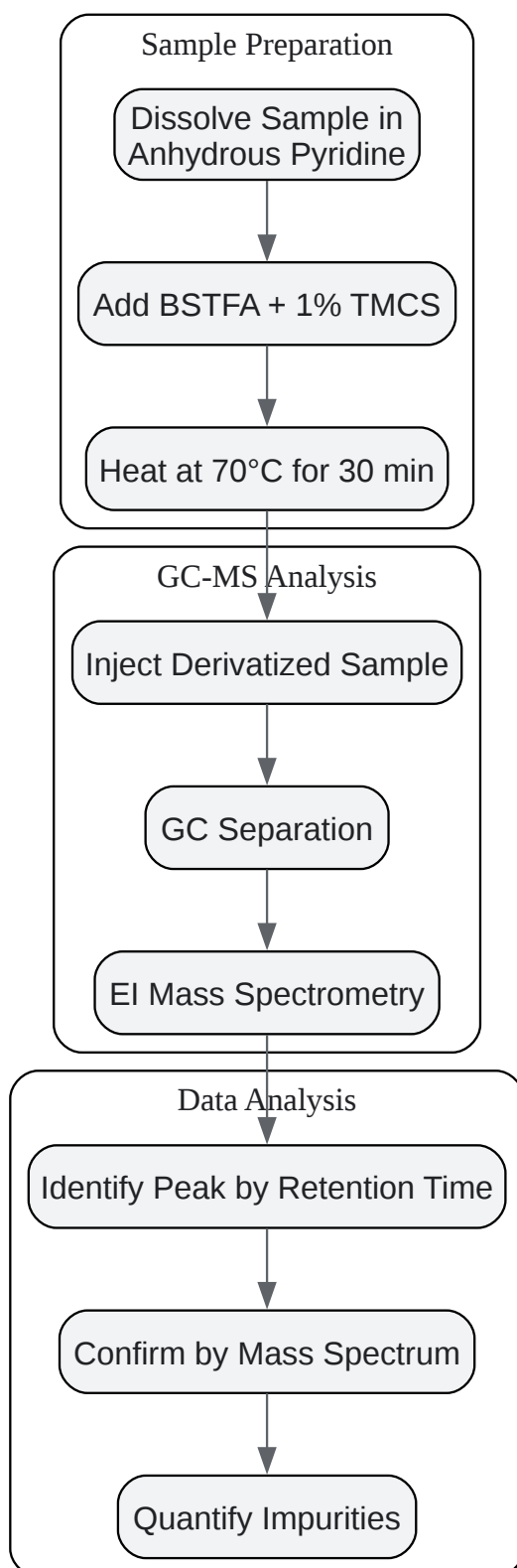
- Instrumentation and Columns:
  - GC-MS system with a split/splitless injector and a mass selective detector.
  - Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Reagents and Sample Preparation (Derivatization):
  - Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  - Solvent: Anhydrous Pyridine.

- Procedure:
  1. Accurately weigh ~1 mg of **2,5-Pyridinediethanol** into a 2 mL autosampler vial.
  2. Add 100  $\mu$ L of anhydrous pyridine to dissolve the sample.
  3. Add 100  $\mu$ L of BSTFA + 1% TMCS.
  4. Cap the vial tightly and heat at 70  $^{\circ}$ C for 30 minutes.
  5. Cool to room temperature before injection.
- GC-MS Conditions:
  - Injector Temperature: 250  $^{\circ}$ C.
  - Injection Mode: Split (e.g., 20:1 ratio).
  - Injection Volume: 1  $\mu$ L.
  - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  - Oven Temperature Program:
    - Initial temperature: 100  $^{\circ}$ C, hold for 2 minutes.
    - Ramp: 10  $^{\circ}$ C/min to 280  $^{\circ}$ C.
    - Hold at 280  $^{\circ}$ C for 5 minutes.
  - Mass Spectrometer Parameters:
    - Ion Source Temperature: 230  $^{\circ}$ C.
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Mass Scan Range: 40 - 500 amu.

Data Presentation: Expected GC-MS Results

Parameter	Expected Value
Analyte	Bis-TMS derivative of 2,5-Pyridinediethanol
Retention Time (t <sub>R</sub> )	~ 12-18 minutes
Expected Molecular Ion (M <sup>+</sup> )	m/z 311
Key Fragment Ions	m/z 296 (M-15), m/z 73 (TMS), m/z 192

Workflow Diagram: GC-MS Analysis



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Caption: GC-MS workflow including derivatization.

## Part 2: Spectroscopic Analysis for Structural Elucidation and Identification

Spectroscopic methods provide information about the molecular structure, confirming the identity and connectivity of atoms.

### Section 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

**Principle and Rationale:** NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules.[6]  $^1\text{H}$  NMR provides information on the number, environment, and connectivity of protons, while  $^{13}\text{C}$  NMR provides information on the carbon framework.[7] For **2,5-Pyridinediethanol**, NMR will confirm the substitution pattern on the pyridine ring and the structure of the two ethanol side chains.

#### Experimental Protocol: NMR Sample Preparation

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation:
  - Accurately weigh 5-10 mg of **2,5-Pyridinediethanol**.
  - Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ). DMSO- $d_6$  is often preferred for compounds with exchangeable protons (like -OH) as it allows for their observation.
  - Transfer the solution to a 5 mm NMR tube.

**Data Presentation: Predicted NMR Chemical Shifts** The following are predicted chemical shifts ( $\delta$ ) in ppm. Actual values may vary based on solvent and concentration.

$^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ ):

Protons (See Diagram)	Predicted $\delta$ (ppm)	Multiplicity	Integration	Assignment
<b>H-a, H-b</b>	<b>~4.5 - 5.0</b>	<b>t (triplet)</b>	<b>2H</b>	<b>2 x -OH</b>
H-c	~8.3	s (singlet)	1H	Pyridine H
H-d	~7.6	d (doublet)	1H	Pyridine H
H-e	~7.3	d (doublet)	1H	Pyridine H
H-f, H-g	~3.6	q (quartet)	4H	2 x -CH <sub>2</sub> -OH

| H-h, H-i | ~2.7 | t (triplet) | 4H | 2 x Pyridine-CH<sub>2</sub>- |

<sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>):

Carbons (See Diagram)	Predicted $\delta$ (ppm)	Assignment
<b>C-1, C-2</b>	<b>~60</b>	<b>2 x -CH<sub>2</sub>-OH</b>
C-3, C-4	~35	2 x Pyridine-CH <sub>2</sub> -
C-5, C-6, C-7	~120 - 140	Pyridine C-H

| C-8, C-9 | ~145 - 160 | Pyridine Quaternary C |

Diagram: Structure of **2,5-Pyridinediethanol** for NMR

Caption: Labeled structure for NMR assignments.

## Section 2.2: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present.<sup>[8]</sup> For **2,5-Pyridinediethanol**, FTIR will confirm the presence of the hydroxyl (-OH) groups, the aromatic pyridine ring (C=C and C=N bonds), and C-H bonds.<sup>[9][10]</sup>

## Experimental Protocol: FTIR Analysis

- Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
  - If using an ATR accessory, place a small amount of the liquid or solid sample directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal.
  - If preparing a KBr pellet (for solid samples), mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.
- Data Acquisition:
  - Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
  - Collect the sample spectrum.
  - Typically, 16-32 scans are co-added at a resolution of 4  $\text{cm}^{-1}$ .
  - The typical spectral range is 4000 - 400  $\text{cm}^{-1}$ .

## Data Presentation: Characteristic FTIR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Expected Intensity
3500 - 3200	O-H stretch (H-bonded)	Alcohol (-OH)	Strong, Broad
3100 - 3000	C-H stretch (aromatic)	Pyridine Ring	Medium
3000 - 2850	C-H stretch (aliphatic)	-CH <sub>2</sub> - groups	Medium
~1600, ~1580, ~1470	C=C and C=N stretching	Pyridine Ring	Medium to Strong
1260 - 1050	C-O stretch	Alcohol (-OH)	Strong

## Part 3: Method Validation and Quality Control

For use in regulated environments, the analytical methods described above must be validated to ensure they are fit for their intended purpose.[\[11\]](#) Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[\[12\]](#)[\[13\]](#)

Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components.
- **Linearity:** The ability to obtain test results which are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[\[11\]](#)
- **Accuracy:** The closeness of test results to the true value.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

- Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

## Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **2,5-Pyridinediethanol**. The combination of chromatographic techniques (HPLC and GC-MS) ensures accurate purity determination and impurity identification, while spectroscopic methods (NMR and FTIR) provide definitive structural confirmation. By implementing these protocols and adhering to established validation principles, researchers and drug development professionals can confidently ascertain the quality and integrity of **2,5-Pyridinediethanol**, ensuring its suitability for use in further research and manufacturing processes.

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